molecular formula C7H8N4S B1528407 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 89853-27-0

4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No. B1528407
CAS RN: 89853-27-0
M. Wt: 180.23 g/mol
InChI Key: RDUGFVVYQOPZGG-UHFFFAOYSA-N
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Description

“4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile” is a chemical compound with the CAS Number 89853-27-0 . It has a molecular weight of 180.23 and its molecular formula is C7H8N4S . This compound is typically stored under inert gas .


Synthesis Analysis

The synthesis of pyrimidines, including “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile”, involves numerous methods . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile” includes a pyrimidine ring with a methylsulfanyl group at position 2, an amino group at position 4, a methyl group at position 6, and a carbonitrile group at position 5 .


Chemical Reactions Analysis

The reaction involving “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile” does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its exact mass is 180.04700, and it has a LogP value of 1.54198 . The melting point is reported to be between 237 - 239°C .

Scientific Research Applications

Precursor to Fused Pyrimidines

This compound can be used as a precursor to fused pyrimidines . Fused pyrimidines are important in the field of medicinal chemistry due to their wide spectrum of biological activity . They are used in the construction of various compounds such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, and others .

Synthesis of Polysubstituted Pyrimidines

The compound can be used in the efficient synthesis of polysubstituted pyrimidines . These pyrimidines are significant due to their presence in many biologically active compounds .

Anti-inflammatory Applications

Pyrimidines, including those that can be synthesized from this compound, have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, making them potential candidates for the development of new anti-inflammatory drugs .

Synthesis of Pyrazolopyrimidines and Pyrazolotriazines

4-Methyl-2-(methylthio)pyrimidine, a related compound, is used as a reagent to prepare pyrazolopyrimidines and pyrazolotriazines . These compounds display potent activity against herpes viruses .

Synthesis of 4-Substituted-2-Aminopyrimidines

The compound can also be used as a starting material to synthesize 4-substituted-2-aminopyrimidines . These are novel c-Jun N-terminal kinase (JNK) inhibitors, which are important in the field of cancer research .

Synthesis of Pyrimidinones and Pyrimidinethiones

The compound can be used in the synthesis of pyrimidinones and pyrimidinethiones . These are important classes of compounds with various biological activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Pyrimidines, including “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile”, have a wide spectrum of biological activity, making them an important pharmacophore for the development of new drugs . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the compound could be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .

properties

IUPAC Name

4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-5(3-8)6(9)11-7(10-4)12-2/h1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUGFVVYQOPZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729068
Record name 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89853-27-0
Record name 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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